molecular formula C16H14BrN5O B2840653 2-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide CAS No. 2034371-01-0

2-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide

Cat. No.: B2840653
CAS No.: 2034371-01-0
M. Wt: 372.226
InChI Key: SWPAUTJFJVQRNX-UHFFFAOYSA-N
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Description

2-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom attached to the benzene ring, a pyrazole ring, and a pyrazine ring. The combination of these functional groups makes it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide typically involves multiple steps:

  • Formation of the Pyrazole Ring: : The synthesis begins with the preparation of the 1-methyl-1H-pyrazole ring. This can be achieved through the reaction of hydrazine with an appropriate β-diketone under acidic conditions.

  • Formation of the Pyrazine Ring: : The pyrazine ring is synthesized separately, often through the condensation of 1,2-diamines with α-dicarbonyl compounds.

  • Coupling of Pyrazole and Pyrazine Rings: : The pyrazole and pyrazine rings are then coupled using a suitable linker, such as a halomethylbenzene derivative, under basic conditions to form the intermediate compound.

  • Bromination: : The final step involves the bromination of the benzene ring using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions:

  • Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions, particularly at the pyrazole and pyrazine rings, leading to the formation of different oxidation states and derivatives.

  • Coupling Reactions: : The presence of multiple nitrogen atoms in the pyrazole and pyrazine rings makes the compound suitable for coupling reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in the presence of light or a radical initiator.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted benzamides, while oxidation and reduction can lead to different pyrazole and pyrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of the pyrazole and pyrazine rings, along with the benzamide moiety, makes it a candidate for the development of new therapeutic agents targeting various biological pathways.

Medicine

In medicine, derivatives of this compound are investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents. The ability to modify the structure through substitution reactions allows for the optimization of biological activity and selectivity.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It also finds applications in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, van der Waals forces, and π-π interactions, leading to the modulation of biological pathways. For example, in anticancer research, it may inhibit the activity of certain kinases involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(pyrazin-2-ylmethyl)benzamide
  • 2-bromo-N-((3-(1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide
  • 2-bromo-N-((3-(1-methyl-1H-pyrazol-5-yl)pyrazin-2-yl)methyl)benzamide

Uniqueness

The uniqueness of 2-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide lies in the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the 1-methyl-1H-pyrazol-4-yl group, in particular, differentiates it from other similar compounds and influences its reactivity and interaction with biological targets.

Properties

IUPAC Name

2-bromo-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN5O/c1-22-10-11(8-21-22)15-14(18-6-7-19-15)9-20-16(23)12-4-2-3-5-13(12)17/h2-8,10H,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPAUTJFJVQRNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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